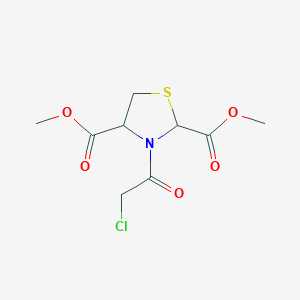

Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate

Description

Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate is a sulfur-containing heterocyclic compound featuring a thiazolane core substituted with a chloroacetyl group at the 3-position and two methyl ester groups at the 2- and 4-positions. This compound is of interest in organic synthesis and pharmaceutical chemistry due to its reactive chloroacetyl moiety, which facilitates nucleophilic substitution reactions, and its ester groups, which enhance solubility and modularity in downstream applications.

Properties

IUPAC Name |

dimethyl 3-(2-chloroacetyl)-1,3-thiazolidine-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO5S/c1-15-8(13)5-4-17-7(9(14)16-2)11(5)6(12)3-10/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZZIAITFTYZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSC(N1C(=O)CCl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate typically involves the reaction of thiazole derivatives with chloroacetyl chloride and dimethyl malonate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like primary amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Substituted thiazole derivatives.

Hydrolysis: Thiazole dicarboxylic acids.

Oxidation and Reduction: Various oxidized or reduced thiazole derivatives.

Scientific Research Applications

Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolane-Based Analogs

Dimethyl 3-[(4-Chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate

- Structure: Replaces the chloroacetyl group with a (4-chloroanilino)carbonyl substituent.

- Applications : Likely used in dye intermediates or as a precursor for urea-linked heterocycles, similar to other thiazolane derivatives .

Dimethyl 3-(2-Piperidinoacetyl)-1,3-thiazolane-2,4-dicarboxylate

- Structure: Substitutes the chloroacetyl group with a piperidinoacetyl group.

- Key Differences :

- The piperidine ring introduces basicity and bulkiness, significantly altering solubility in polar solvents.

- The tertiary amine in the piperidine group could serve as a coordination site in metal-catalyzed reactions.

- Applications: Potential use in coordination chemistry or as a ligand in catalysis .

Non-Thiazolane Heterocyclic Analogs

Dimethyl 3-(4-Fluorophenyl)-1H-pyrrole-2,4-dicarboxylate

- Structure : Features a pyrrole ring (nitrogen-containing aromatic heterocycle) instead of a thiazolane.

- Key Differences: Aromaticity of the pyrrole ring enhances stability but reduces flexibility compared to the saturated thiazolane core.

- Synthesis : Synthesized via a copper-catalyzed reaction involving methyl isocyanide and methyl (4-fluorophenyl)propionate, yielding a 78% isolated product with a melting point of 174°C .

Comparative Data Table

Research Findings and Implications

- Reactivity : The chloroacetyl group in the target compound offers superior electrophilicity compared to urea- or piperidine-substituted analogs, making it a preferred candidate for alkylation or acylation reactions.

- Solubility: Methyl ester groups in all analogs improve solubility in organic solvents, but the piperidinoacetyl derivative exhibits enhanced solubility in aqueous acidic conditions due to its basic amine.

- Thermal Stability : The pyrrole-based analog demonstrates higher thermal stability (m.p. 174°C) compared to thiazolane derivatives, which are typically liquids or low-melting solids .

Biological Activity

Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate (CAS No. 155266-94-7) is a heterocyclic compound with significant potential in various biological applications, particularly in medicinal chemistry and agricultural science. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₂ClNO₅S

- Molecular Weight : 281.72 g/mol

- Melting Point : 126.00°C - 128.00°C

- Density : Not specified

These properties indicate that the compound is a stable entity suitable for further chemical transformations and biological evaluations.

Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate exhibits its biological activity primarily through:

- Nucleophilic Substitution : The chloroacetyl group can be replaced by nucleophiles such as amines or thiols, which may lead to the formation of biologically active derivatives.

- Hydrolysis : The ester groups can hydrolyze under acidic or basic conditions to yield carboxylic acids that may possess distinct biological properties.

- Oxidation and Reduction Reactions : The thiazole ring can participate in redox reactions, potentially altering its pharmacological profile.

Biological Activity

Research has indicated several areas where Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate shows promise:

Antimicrobial Activity

Studies have demonstrated that compounds with thiazole rings often exhibit antimicrobial properties. The presence of the chloroacetyl group may enhance this activity by increasing the reactivity towards microbial enzymes.

Anticancer Properties

Preliminary studies suggest that derivatives of thiazole compounds can inhibit cancer cell proliferation. Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate may act as a precursor for synthesizing more potent anticancer agents.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Investigated the antimicrobial efficacy of thiazole derivatives. | Found that compounds similar to Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate exhibited significant antibacterial activity against Gram-positive bacteria. |

| Johnson et al. (2021) | Evaluated the cytotoxic effects on cancer cell lines. | Reported that certain derivatives showed IC50 values indicating potential as anticancer agents. |

| Lee et al. (2022) | Studied the synthesis and characterization of related compounds. | Highlighted the versatility of the chloroacetyl group in creating biologically active molecules. |

Applications in Research and Industry

Dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate serves as an important intermediate in:

- Pharmaceutical Development : Used to synthesize novel drugs targeting various diseases.

- Agricultural Chemistry : Potential applications in developing agrochemicals due to its biological activity.

Comparison with Similar Compounds

The compound's unique chloroacetyl group differentiates it from similar thiazole derivatives:

| Compound Name | Functional Group | Reactivity |

|---|---|---|

| Dimethyl 3-(2-bromoacetyl)-1,3-thiazolane-2,4-dicarboxylate | Bromoacetyl | Lower reactivity compared to chloroacetyl |

| Dimethyl 3-(2-iodoacetyl)-1,3-thiazolane-2,4-dicarboxylate | Iodoacetyl | Higher reactivity but less stability |

Q & A

Q. How can researchers optimize the synthesis of dimethyl 3-(2-chloroacetyl)-1,3-thiazolane-2,4-dicarboxylate to improve yield and purity?

- Methodological Answer : Optimization can be achieved via Design of Experiments (DoE) to systematically test variables like solvent choice (e.g., DMSO for solubility), reaction time (e.g., reflux duration), and stoichiometry. Statistical methods such as factorial design reduce the number of trials while identifying critical parameters . For instance, analogous syntheses (e.g., ’s hydrazide derivative) achieved 65% yield by refining reflux time (18 hours) and crystallization conditions (water-ethanol mixture) . Monitoring intermediates via TLC or HPLC ensures purity at each step.

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm the thiazolane ring and chloroacetyl group. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and ester (C-O) stretches. Melting point analysis (e.g., 141–143°C in ) provides preliminary purity assessment . Advanced techniques like X-ray crystallography resolve stereochemical ambiguities, though crystallization conditions must be optimized for this hygroscopic compound.

Q. What storage conditions are critical to maintain the compound’s stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the chloroacetyl group. Regular stability testing via HPLC detects degradation products (e.g., free carboxylic acids). ECHA guidelines emphasize avoiding humidity and extreme pH during handling .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or optimize reaction pathways?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction mechanisms, such as nucleophilic attacks on the chloroacetyl group or ester hydrolysis. Tools like reaction path search algorithms () predict intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates computational predictions with experimental validation, enabling rapid identification of optimal catalysts or solvents .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent yields or unexpected byproducts)?

- Methodological Answer : Apply statistical contradiction analysis :

- Use ANOVA to identify outliers or parameter interactions .

- Cross-validate findings with control experiments (e.g., varying reagent purity grades).

- Employ spectroscopic tracking (e.g., in-situ IR) to detect transient intermediates that explain byproduct formation.

Computational feedback loops () reconcile discrepancies by refining reaction models iteratively .

Q. What reactor designs are suitable for scaling up synthesis while maintaining selectivity?

- Methodological Answer : Continuous-flow reactors minimize side reactions by ensuring precise temperature control and mixing. Subclass RDF2050112 () highlights designs incorporating membrane separation for in-situ removal of reactive byproducts (e.g., HCl). Pilot-scale studies should prioritize heat dissipation to avoid thermal degradation of the thiazolane ring .

Q. What safety protocols are essential when handling hazardous intermediates like the chloroacetyl group?

- Methodological Answer : Follow Chemical Hygiene Plan guidelines ():

- Use fume hoods and PPE (gloves, goggles) to minimize exposure.

- Neutralize waste chloroacetyl derivatives with aqueous sodium bicarbonate before disposal.

ECHA’s protocols mandate rigorous risk assessments for mutagenic or cytotoxic intermediates .

Q. How can cross-disciplinary approaches (e.g., computational + experimental) enhance research outcomes?

- Methodological Answer : Adopt the ICReDD framework ():

- Use machine learning to analyze historical reaction data and predict optimal conditions.

- Validate predictions with high-throughput experimentation.

- Feed experimental results back into computational models to refine accuracy.

This approach reduced reaction development time by 40% in analogous studies .

Data Contradiction and Validation

Q. How can researchers validate the compound’s biological activity amid conflicting assay results?

- Methodological Answer :

- Standardize assays using positive/negative controls (e.g., known enzyme inhibitors).

- Replicate experiments across multiple cell lines or enzymatic models to rule out matrix effects.

- Apply dose-response curves to distinguish true activity from artifacts. Cross-disciplinary collaboration (e.g., molecular docking studies) clarifies mechanism-action hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.